2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
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Overview
Description
2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a triazole ring fused to a pyridine ring, with a cyclopropyl group attached to the triazole ring
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as inhibitors for several enzymes including rorγt, phd-1, jak1, and jak2 . These enzymes play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
Similar compounds have been shown to inhibit their target enzymes, thereby modulating the biochemical pathways they are involved in .
Biochemical Pathways
Inhibition of enzymes like rorγt, phd-1, jak1, and jak2 by similar compounds can affect various pathways, including immune response, hypoxia response, and jak-stat signaling pathway .
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability .
Result of Action
Inhibition of enzymes like rorγt, phd-1, jak1, and jak2 by similar compounds can lead to modulation of immune response, hypoxia response, and jak-stat signaling pathway .
Biochemical Analysis
Biochemical Properties
Compounds of the 1,2,4-triazolo[1,5-a]pyridine class are known to interact with various enzymes and proteins . They can act as inhibitors, affecting the function of these biomolecules . The nature of these interactions is often dependent on the specific structure of the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been studied for their threshold effects and any toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been studied for their interactions with enzymes or cofactors, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been studied for their interactions with transporters or binding proteins, as well as any effects on their localization or accumulation .
Subcellular Localization
Similar compounds have been studied for any targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine can be achieved through various methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis and the use of mechanochemical methods suggest potential for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Shares the triazolopyridine scaffold but lacks the cyclopropyl group.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.
Uniqueness: 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is unique due to the presence of the cyclopropyl group, which can influence its biological activity and pharmacokinetic properties. This structural feature distinguishes it from other triazolopyridines and contributes to its potential as a versatile scaffold in drug development .
Properties
IUPAC Name |
2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-7-3-4-8-11-9(6-1-2-6)12-13(8)5-7/h3-6H,1-2,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJBLNVEEGJNHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=C(C=CC3=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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